Z-Pyr-OH, also known as Z-D-pyroglutamic acid, is a compound with the molecular formula and a molecular weight of approximately 375.36 g/mol. This compound is categorized under amino acids and derivatives, specifically classified as a protected form of pyroglutamic acid. It is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
The synthesis of Z-Pyr-OH involves multiple steps, beginning with the preparation of D-pyroglutamic acid, which is then reacted with benzyl chloroformate chloride (Cbz).
The molecular structure of Z-Pyr-OH can be described using its canonical and isomeric SMILES representations:
C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2
C1CC(=O)N([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Z-Pyr-OH can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and development.
The mechanism of action for Z-Pyr-OH primarily involves its role as a reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids by stabilizing intermediates during the coupling reactions.
Z-Pyr-OH has several scientific applications:
Z-Pyr-OH (N-Cbz-L-pyroglutamic acid, CAS 32159-21-0) serves as a critical N-terminal capping agent in solid-phase peptide synthesis (SPPS), leveraging its cyclic structure to confer enzymatic stability and influence peptide conformation. The compound's carboxylic acid functionality enables direct coupling to resin-bound peptides using standard activating agents, while its C-terminal-exposed design facilitates chain elongation. Chlorotrityl chloride (CTC) resins are preferred supports due to their acid-labile characteristics, allowing mild cleavage (1-30% acetic acid in dichloromethane) that preserves acid-sensitive protecting groups—critical for complex peptide architectures [6].
Strategic incorporation involves in-situ activation of Z-Pyr-OH (2.5 equiv) with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 2.4 equiv) and N-methylmorpholine (3.0 equiv) in DMF, achieving coupling efficiencies >98% within 2 hours at 25°C. This protocol minimizes diketopiperazine formation during N-terminal pyroglutamyl elongation—a prevalent side reaction in linear peptide assembly [9]. Post-coupling, the Z-group remains stable under standard Fmoc-deprotection conditions (20% piperidine/DMF), enabling sequential residue additions. For C-terminal-modified peptides, Z-Pyr-OH has been anchored via side-chain functionalization of ornithine residues on aldehyde-functionalized resins, though this approach yields lower loading efficiencies (65-78%) compared to standard CTC methods [9].
Table 1: SPPS Resin Performance for Z-Pyr-OH Integration
Resin Type | Loading Efficiency (%) | Cleavage Conditions | Orthogonality to Fmoc |
---|---|---|---|
Chlorotrityl Chloride | 95-98 | 1-5% AcOH in DCM | Excellent |
Trityl | 90-93 | 0.5-1% TFA in DCM | Excellent |
Aldehyde-Functionalized | 65-78 | TFA/DCM (1:1) | Moderate |
Rink Amide MBHA | 85-88 | 95% TFA | Limited |
Liquid-phase synthesis remains indispensable for large-scale Z-Pyr-OH production (>100g batches), employing carbodiimide-mediated condensation between L-pyroglutamic acid and benzyl chloroformate (Cbz-Cl). Optimization studies reveal that in-situ activation with N,N'-diisopropylcarbodiimide (DIC, 1.05 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in tetrahydrofuran (THF) at -15°C suppresses racemization (≤0.5%), outperforming classical carbodiimide approaches [3]. Solvent selection critically influences yield: ethereal solvents (THF, dioxane) provide 89-92% isolated yield, while polar aprotic solvents (DMF, NMP) promote undesired O-acylation (15-20% byproduct formation) [2].
Temperature-controlled addition protocols mitigate exothermic side reactions. Maintaining reaction temperatures below -10°C during Cbz-Cl addition (1.2 equiv) followed by gradual warming to 25°C over 4 hours achieves 95% conversion. Crystallization optimization from ethyl acetate/hexane (1:5 v/v) yields pharmaceutical-grade Z-Pyr-OH (≥99.74% chiral purity by HPLC) with characteristic white crystalline morphology [4] [10]. Large-scale processes employ continuous flow hydrogenation for Z-group removal in Z-Pyr-OH derivatives, enabling in-line purification and reducing heavy metal contamination risks associated with catalytic methods [3].
Table 2: Optimization Parameters for Z-Pyr-OH Condensation
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | DMF | THF | +23% yield |
Activator | DCC | DIC/HOBt | Racemization <0.5% |
Temperature | 25°C constant | -15°C to 25°C gradient | Byproducts <5% |
Cbz-Cl Equivalents | 2.0 | 1.2 | Purity >99.5% |
Crystallization System | Ethanol/water | Ethyl acetate/hexane | Recovery 92% |
Palladium on carbon (Pd/C)-mediated hydrogenation provides the benchmark for Z-group deprotection in Z-Pyr-OH derivatives, cleaving the benzyloxycarbonyl moiety to generate N-unprotected pyroglutamyl intermediates essential for peptide coupling. Optimized conditions (10% Pd/C, 2-4 atm H₂, ethanol solvent, 25°C) achieve quantitative deprotection within 1 hour while preserving the pyroglutamyl lactam ring integrity [5]. Catalyst loading at 5-10 wt% substrate proves optimal, with higher loadings accelerating reaction kinetics but increasing palladium contamination risks (>50 ppm).
The reaction proceeds via heterogeneous catalysis: H₂ dissociates on Pd surfaces into chemisorbed hydrogen atoms, which nucleophilically attack the carbamate carbonyl. Sequential benzyl carbamate cleavage releases CO₂ and toluene, detected as gaseous and organic byproducts respectively [5]. For acid-sensitive peptides, Pearlman's catalyst (Pd(OH)₂/C) enables hydrogenolysis under near-neutral conditions (pH 6-7), preventing pyroglutamyl ring-opening observed below pH 4. Post-reaction, catalyst filtration through celite beds reduces residual Pd to <10 ppm—critical for pharmaceutical applications [5]. Alternative catalysts including platinum oxide (Adams' catalyst) exhibit comparable efficacy but introduce higher metal costs (×8 Pd price), limiting industrial adoption [1].
Table 3: Catalytic Hydrogenation Performance Metrics
Catalyst System | Pressure (atm) | Temperature (°C) | Time (min) | Deprotection Yield (%) | Pd Contamination (ppm) |
---|---|---|---|---|---|
10% Pd/C | 3 | 25 | 60 | 99.5 | 8-12 |
20% Pd(OH)₂/C | 4 | 30 | 90 | 98.7 | 3-5 |
5% PtO₂ | 1 | 25 | 45 | 99.1 | 25-40 |
Raney Nickel | 50 | 70 | 180 | 92.3 | 300-500 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7